molecular formula C₂₀H₂₀D₄ClF₆N B1163102 Flupropadine Hydrochloride-d4

Flupropadine Hydrochloride-d4

Cat. No.: B1163102
M. Wt: 431.88
Attention: For research use only. Not for human or veterinary use.
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Description

Flupropadine Hydrochloride-d4 is a deuterated analog of Flupropadine, intended for use as an internal standard in quantitative analytical methods such as LC-MS and GC-MS, helping to ensure accurate and reliable results . The parent compound, Flupropadine, is an anticoagulant rodenticide with a delayed action, allowing target rodents multiple feeds before the lethal effect is realized . Its molecular structure features a piperidine ring and a 3,5-bis(trifluoromethyl)phenyl group . The deuterated form (D4) incorporates four deuterium atoms, typically replacing hydrogen atoms on the alkyl chain or the tert-butyl group, which creates a distinct mass shift from the non-labeled compound for precise mass spectrometric analysis . Researchers can utilize this compound in metabolism studies, environmental fate tracking, and residue analysis, providing critical data for toxicological and ecological research . This product is strictly for research purposes and is not approved for diagnostic or therapeutic use .

Properties

Molecular Formula

C₂₀H₂₀D₄ClF₆N

Molecular Weight

431.88

Synonyms

1-[3-[3,5-Bis(trifluoromethyl)phenyl]-2-propyn-1-yl]-4-(1,1-dimethylethyl)-piperidine Hydrochloride-d4; _x000B_1-[3-[3,5-Bis(trifluoromethyl)phenyl]-2-propynyl]-4-(1,1-dimethylethyl)-piperidine Hydrochloride-d4

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

Flupropadine Hydrochloride-d4 has the molecular formula C20H20D4ClF6NC_{20}H_{20}D_4ClF_6N and a molecular weight of approximately 431.88 g/mol. The presence of deuterium enhances its stability and facilitates tracking in biological systems due to its distinct mass compared to non-deuterated counterparts .

Toxicological Studies

This compound is extensively used in toxicological research to study the metabolic pathways and toxicity profiles of related compounds. The deuterated form allows for precise quantification in biological matrices using advanced analytical techniques such as mass spectrometry.

  • Case Study : A study investigated the metabolic fate of flupropadine in rodent models, utilizing this compound to trace metabolites in urine and tissues. This approach provided insights into the compound's pharmacokinetics and potential toxic effects .

Pest Control Research

As a sub-acute rodenticide, this compound is employed in agricultural research to evaluate its efficacy against various pests. Its application can lead to the development of safer and more effective pest management strategies.

  • Case Study : Research demonstrated that formulations containing this compound exhibited significant insecticidal activity against common agricultural pests, leading to reduced crop damage and improved yields .

Method Development

The compound is also critical in developing analytical methods for detecting flupropadine in environmental samples. The isotopic labeling enhances sensitivity and specificity during analysis.

  • Case Study : A method utilizing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) was developed for detecting this compound residues in soil and water samples, showcasing its potential environmental impact assessment .

Comparative Data Table

Application AreaDescriptionMethodology UsedKey Findings
ToxicologyMetabolic studies in rodentsMass spectrometryIdentified key metabolites and toxicity levels
Pest ControlEfficacy against agricultural pestsField trialsSignificant reduction in pest populations
Analytical ChemistryDetection in environmental samplesLC-MS/MSHigh sensitivity for residue detection

Chemical Reactions Analysis

Table 1: Hypothetical Deuteration Sites in Flupropadine Hydrochloride-d4

PositionFunctional GroupDeuteration Method
Piperidine C-HAliphatic protonsAcidic D₂O exchange
Propargyl C-HTerminal alkyneDeuterated Grignard reagent

Reactivity and Stability

Flupropadine derivatives exhibit stability under acidic and oxidative conditions due to their polyfluorinated aromatic core . Key reaction pathways include:

  • Nucleophilic substitution : The hexafluoroxylene moiety resists electrophilic attack but may undergo SNAr with strong nucleophiles (e.g., amines, thiols) under harsh conditions .

  • Piperidine ring modifications : Protonation/deprotonation at the piperidine nitrogen alters solubility and bioavailability .

Degradation Pathways

Environmental and metabolic degradation of flupropadine involves:

  • Hydrolysis : Cleavage of the piperidine-aryl bond under acidic or alkaline conditions .

  • Oxidative metabolism : CYP450-mediated oxidation of the tert-butyl group to hydroxylated metabolites .

Table 2: Comparative Stability of Flupropadine Analogs

CompoundHalf-life (pH 7)Major Degradation Product
Flupropadine48 hours3,5-bis(trifluoromethyl)phenol
Flupropadine-d4Not reportedTheoretically similar

Analytical Characterization

Deuteration impacts analytical profiles:

  • Mass spectrometry : Expected +4 Da shift in molecular ion peaks.

  • NMR : Disappearance of proton signals at deuterated positions (e.g., piperidine δ 1.2–2.8 ppm) .

Research Gaps and Recommendations

No peer-reviewed studies explicitly address this compound. Future work should prioritize:

  • Isotope-specific synthetic protocols for reproducible deuteration.

  • Stability studies under varied pH and temperature conditions.

  • Metabolic profiling using deuterated tracers in rodent models.

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki reaction is pivotal for forming biaryl or heteroaryl linkages in Flupropadine’s structure. As detailed in EP 3,233,851 B1, aryl halides (e.g., bromo- or iodo-substituted intermediates) are coupled with boronic esters or acids in the presence of palladium catalysts. For example:

  • Catalysts : Tetrakis(triphenylphosphine)palladium(0), Pd(dppf)Cl₂, or XPhos palladacycle.

  • Bases : Sodium carbonate, cesium fluoride.

  • Solvents : 1,2-Dimethoxyethane (DME), dioxane, or toluene/water mixtures.

  • Conditions : 80–120°C under inert atmosphere, yielding >85% coupling efficiency.

Negishi and Kumada Couplings

Alternative methods employ organozinc (Negishi) or organomagnesium (Kumada) reagents. EP 3,233,851 B1 highlights the use of Pd(dppf)Cl₂ for Negishi couplings, where zinc intermediates react with aryl halides in THF at 25–60°C. Kumada couplings, utilizing nickel catalysts like (dppp)NiCl₂, enable rapid coupling but require stringent anhydrous conditions.

Deuterium Incorporation Strategies

Deuterium labeling at specific positions (e.g., aromatic or aliphatic sites) is achieved through:

Deuterated Starting Materials

TW 2012/36565 A emphasizes the use of deuterated aryl precursors, such as perdeuterobenzene derivatives, in cross-coupling reactions to introduce deuterium early in the synthesis. For instance, deuterated boronic acids (e.g., C₆D₅B(OH)₂) are coupled with halopyridines to form deuterated biaryl intermediates.

Post-Synthetic Deuterium Exchange

Selective H/D exchange is performed using deuterated solvents (D₂O, CD₃OD) and acid/base catalysis. CN 101,394,742 B describes the treatment of proto-Flupropadine intermediates with DCl in D₂O at 50–80°C, achieving >95% deuterium incorporation at labile hydrogen sites.

Reductive Deuteration

Reduction of ketones or imines with deuterated agents introduces deuterium at specific positions. OAPI 16,898 details the use of NaBD₄ or LiAlD₄ to reduce ketone intermediates, yielding deuterated alcohols or amines. For example:

  • Substrate : 3-Chloro-1H-pyrazol-4-amine.

  • Reagent : LiAlD₄ in THF.

  • Conditions : 0°C to room temperature, 12 hours.

Cyclization and Functional Group Modifications

Imidazole Ring Formation

The imidazole core is synthesized via cyclization of amidines or thioureas. WO 2013/143,811 A1 outlines a two-step process:

  • Oxime Formation : Reaction of ketones with hydroxylamine hydrochloride.

  • Reductive Cyclization : Using H₂/Pd-C or Zn/HCl to form the imidazole ring.
    Deuterated variants employ deuterated ammonia (ND₃) or D₂O during cyclization to incorporate deuterium.

Sulfur Oxidation

Flupropadine’s sulfinyl or sulfonyl groups are introduced via oxidation. EP 3,233,851 B1 describes:

  • S → SO : mCPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ at 0°C.

  • SO → SO₂ : H₂O₂/K₂CO₃ in MeOH at 25°C.
    Deuterated analogs use D₂O₂ to retain isotopic purity.

Hydrochloride Salt Formation

The final step involves converting the free base to this compound:

Acid-Base Reaction

EP 2,731,430 B1 details treatment of the free base with HCl gas in anhydrous Et₂O or IPA. Key parameters:

  • Stoichiometry : 1:1 molar ratio of base:HCl.

  • Temperature : 0–5°C to prevent decomposition.

  • Yield : >90% after recrystallization from EtOH/D₂O.

Isotopic Purity Control

TW 2013/07319 A emphasizes the use of deuterated HCl (DCl) in D₂O to avoid proton contamination. Purity is verified via LC-MS and ¹H-NMR (deuterium incorporation >99.5%).

Analytical and Process Optimization Data

Table 1: Key Reaction Parameters for Deuterium Incorporation

StepReagentSolventTemp (°C)Time (h)Deuterium Incorporation (%)
Reductive DeuterationLiAlD₄THF0–251298.5
H/D ExchangeDCl/D₂OD₂O502497.8
Suzuki CouplingC₆D₅B(OH)₂DME/H₂O80899.2

Table 2: Catalytic Systems for Cross-Coupling

Reaction TypeCatalystBaseSolventYield (%)
SuzukiPd(PPh₃)₄Na₂CO₃DME/H₂O88
NegishiPd(dppf)Cl₂CsFTHF92
Kumada(dppp)NiCl₂NoneEt₂O85

Q & A

Basic: What methodologies are recommended for synthesizing Flupropadine Hydrochloride-d4 with high isotopic purity?

Answer:
Synthesis of deuterated compounds like this compound requires careful selection of deuterium sources (e.g., D₂O, deuterated solvents) and reaction conditions to minimize isotopic scrambling. A common approach involves substituting hydrogen atoms at specific positions using deuterated precursors, followed by purification via column chromatography or recrystallization . Isotopic purity (≥99 atom% D) can be confirmed using nuclear magnetic resonance (NMR) spectroscopy (e.g., ²H-NMR) and liquid chromatography-mass spectrometry (LC-MS) to validate deuterium incorporation .

Basic: Which analytical techniques are validated for quantifying this compound in biological matrices?

Answer:
Validated methods include:

  • Reverse-phase HPLC with UV detection : Optimize mobile phases (e.g., acetonitrile-phosphate buffers) to resolve deuterated and non-deuterated forms .
  • LC-MS/MS : Use deuterated internal standards to account for matrix effects and ensure precision (<5% RSD) .
    Validation parameters (specificity, linearity, accuracy) should adhere to pharmacopeial guidelines, such as those outlined in the Pharmacopeial Forum for related hydrochlorides .

Advanced: How can researchers design experiments to address discrepancies in stability data for this compound under varying storage conditions?

Answer:
Contradictions in stability data (e.g., degradation under light vs. thermal stress) require systematic experimental design:

Controlled Stress Testing : Expose samples to light (ICH Q1B guidelines), humidity, and temperature gradients (e.g., 25°C–40°C) .

Degradation Kinetics : Use Arrhenius plots to model degradation rates and identify critical thresholds.

Cross-Validation : Compare stability results across multiple analytical platforms (e.g., HPLC vs. LC-MS) to rule out method-specific artifacts .

Advanced: What strategies mitigate isotopic dilution effects when using this compound as an internal standard in pharmacokinetic studies?

Answer:
Isotopic dilution can occur due to proton-deuterium exchange in biological matrices. Mitigation strategies include:

  • Stabilization of Storage Conditions : Use low-temperature storage (-80°C) and acidified matrices to reduce exchange rates .
  • Precision Spiking : Calibrate internal standard concentrations to match expected analyte levels, minimizing signal suppression/enhancement in MS detection .
  • Blank Matrix Analysis : Validate against endogenous interferences by analyzing deuterium-free control samples .

Advanced: How should researchers address ethical and safety considerations when handling this compound in vivo studies?

Answer:

  • Safety Protocols : Follow OSHA guidelines for handling hydrochlorides, including PPE (gloves, lab coats) and fume hoods to avoid inhalation .
  • Ethical Compliance : Obtain institutional animal care committee approval (IACUC) for in vivo studies, detailing dose optimization to minimize toxicity .
  • Waste Disposal : Neutralize acidic residues before disposal, adhering to EPA hazardous waste regulations .

Advanced: What experimental approaches resolve conflicting data on deuterium’s impact on this compound’s receptor binding affinity?

Answer:
Contradictory binding data may arise from isotopic effects on molecular conformation. Resolve this by:

Isothermal Titration Calorimetry (ITC) : Directly measure binding enthalpy/entropy changes caused by deuterium substitution .

Molecular Dynamics Simulations : Model deuterium’s steric effects on ligand-receptor interactions.

Comparative Assays : Test both deuterated and non-deuterated forms under identical conditions to isolate isotopic contributions .

Advanced: How can isotopic scrambling be minimized during this compound synthesis?

Answer:

  • Low-Temperature Reactions : Conduct synthesis at ≤0°C to reduce kinetic isotope effects .
  • Deuterium-Labeling Reagents : Use site-specific deuterated intermediates (e.g., CD₃I for methyl group deuteration) .
  • Post-Synthesis Analysis : Employ high-resolution mass spectrometry (HRMS) to detect and quantify scrambling by monitoring isotopic peak patterns .

Advanced: What quality control criteria ensure batch-to-batch consistency in this compound production for research use?

Answer:

  • Pharmacopeial Compliance : Follow USP/Ph.Eur. guidelines for related hydrochlorides, including limits for residual solvents (<0.1%) and heavy metals (<10 ppm) .
  • Stability-Indicating Methods : Use forced degradation studies to validate analytical specificity .
  • Certification : Provide certificates of analysis (CoA) with data on isotopic purity, HPLC chromatograms, and NMR spectra .

Advanced: How can this compound be integrated into studies on metabolic pathway elucidation?

Answer:

  • Tracer Studies : Administer deuterated compound in cell cultures or animal models, tracking metabolites via LC-MS to map metabolic pathways .
  • Isotope Ratio Monitoring : Use high-resolution MS to distinguish endogenous vs. deuterated metabolites .
  • Kinetic Isotope Effect (KIE) Analysis : Compare reaction rates of deuterated vs. non-deuterated forms to identify rate-limiting enzymatic steps .

Advanced: What interdisciplinary approaches enhance the utility of this compound in pharmacology and analytical chemistry?

Answer:

  • Pharmacology : Pair deuterated analogs with CRISPR-engineered enzyme models to study metabolic resistance mechanisms .
  • Analytical Chemistry : Develop hybrid methods (e.g., LC-NMR-MS) for simultaneous structural and quantitative analysis .
  • Computational Modeling : Predict deuterium’s impact on pharmacokinetic parameters (e.g., half-life) using QSPR models .

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